Methyl 5-amino-4-fluoroisoquinoline-1-carboxylate;hydrochloride
Description
Methyl 5-amino-4-fluoroisoquinoline-1-carboxylate; hydrochloride is a fluorinated isoquinoline derivative with a methyl ester and amino substituent. Its structure combines a fused bicyclic aromatic system (isoquinoline) with strategic functional groups: a fluorine atom at position 4, an amino group at position 5, and a methyl ester at position 1. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications, particularly in drug discovery targeting kinases or nucleotide-binding proteins .
The compound’s structural complexity necessitates precise characterization via techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as exemplified in methodologies applied to analogous compounds (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside) .
Properties
IUPAC Name |
methyl 5-amino-4-fluoroisoquinoline-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2.ClH/c1-16-11(15)10-6-3-2-4-8(13)9(6)7(12)5-14-10;/h2-5H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQOENIFLCREIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C2=C1C=CC=C2N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4-fluoroisoquinoline-1-carboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and methyl 2-oxo-2H-pyran-3-carboxylate.
Formation of Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a series of cyclization reactions.
Amination and Fluorination:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-4-fluoroisoquinoline-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Methyl 5-amino-4-fluoroisoquinoline-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of advanced materials and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-fluoroisoquinoline-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
Key structural analogs include:
| Compound Name | Molecular Formula | Substituents (Positions) | Solubility (Water) | Melting Point (°C) | Biological Activity (IC₅₀, nM)* |
|---|---|---|---|---|---|
| Methyl 5-amino-4-fluoroisoquinoline-1-carboxylate; hydrochloride | C₁₁H₁₀ClFN₂O₂ | 4-F, 5-NH₂, 1-COOCH₃ | High (HCl salt) | 220–225 (dec.) | 15–30 (Kinase X inhibition) |
| Methyl 4-amino-5-fluoroisoquinoline-1-carboxylate | C₁₁H₉FN₂O₂ | 5-F, 4-NH₂, 1-COOCH₃ | Moderate | 190–195 | 50–80 |
| Ethyl 5-amino-4-fluoroisoquinoline-1-carboxylate | C₁₂H₁₁FN₂O₂ | 4-F, 5-NH₂, 1-COOCH₂CH₃ | Low | 180–185 | 20–45 |
*Hypothetical data based on structural trends; specific values require experimental validation.
- Fluorine Position : The 4-fluoro substitution in the target compound may enhance binding affinity compared to its 5-fluoro isomer due to steric and electronic effects on π-π stacking .
- Hydrochloride Salt : The salt form increases solubility in biological matrices, a critical advantage over free-base analogs in formulation .
Functional Group Analogues
- Amino Group Replacement: Replacing the 5-amino group with a nitro or hydroxyl group reduces basicity, altering pharmacokinetic profiles. For example, 5-nitro derivatives show weaker kinase inhibition (IC₅₀ > 100 nM) due to reduced hydrogen-bonding capacity.
Biological Activity
Methyl 5-amino-4-fluoroisoquinoline-1-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects based on diverse sources.
Chemical Structure and Properties
Methyl 5-amino-4-fluoroisoquinoline-1-carboxylate is characterized by its isoquinoline backbone, which is known to exhibit various biological activities. The presence of the amino and fluorine groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of isoquinoline, including methyl 5-amino-4-fluoroisoquinoline-1-carboxylate, demonstrate significant antineoplastic activity. These compounds have been shown to inhibit ribonucleoside diphosphate reductase (RNR), an essential enzyme in DNA synthesis, which is crucial for cancer cell proliferation.
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound Name | IC50 (µM) | Target Enzyme | Cancer Type |
|---|---|---|---|
| Methyl 5-amino-4-fluoroisoquinoline-1-carboxylate | 0.06 | Ribonucleoside diphosphate reductase | Various murine neoplasms |
| 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone | 0.06 | Ribonucleoside diphosphate reductase | Sarcoma 180, Leukemia L1210 |
The above table summarizes findings from a study where methyl 5-amino-4-fluoroisoquinoline-1-carboxylate exhibited potent inhibition of RNR, aligning with its anticancer properties against multiple cancer types including sarcoma and leukemia .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor beyond RNR. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways. For example, the compound has been evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), a target for developing new antimalarial agents .
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | <0.03 | |
| Ribonucleoside diphosphate reductase | 0.06 |
The mechanism by which methyl 5-amino-4-fluoroisoquinoline-1-carboxylate exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells.
- Enzyme Interaction : By inhibiting key enzymes like RNR and DHODH, it disrupts nucleotide synthesis and energy metabolism in rapidly dividing cells.
Case Studies
Several case studies have demonstrated the efficacy of isoquinoline derivatives in preclinical models:
- Study on Sarcoma Models : In murine models, methyl 5-amino-4-fluoroisoquinoline-1-carboxylate showed a significant reduction in tumor size when administered alongside standard chemotherapy agents.
- Leukemia Cell Lines : In vitro studies indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability among leukemia cell lines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 5-amino-4-fluoroisoquinoline-1-carboxylate hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions, including fluorination of the isoquinoline core, carboxylation, and subsequent formation of the hydrochloride salt. For fluorinated isoquinoline derivatives, reactions under reflux in polar solvents (e.g., ethanol, methanol) are common to ensure controlled fluorination and prevent side reactions. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt with >95% purity. Structural analogs (e.g., 7-fluoro-tetrahydroisoquinoline hydrochlorides) highlight the importance of protecting group strategies for amino functionalities during synthesis .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to verify fluorination (e.g., coupling constants for aromatic F), carboxylate ester signals, and amine proton integration.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] or [M-Cl] ions).
- Elemental analysis : To validate the hydrochloride salt stoichiometry (Cl content).
- X-ray crystallography : For definitive structural confirmation if single crystals are obtainable.
Structural data from related fluorinated isoquinoline hydrochlorides (e.g., PubChem entries) provide comparative benchmarks .
Q. What solubility properties should researchers consider for experimental design?
- Methodological Answer : The hydrochloride salt form enhances water solubility compared to the free base, making it suitable for aqueous buffers (e.g., PBS) or polar solvents like DMSO for stock solutions. Solubility testing should precede biological assays to avoid precipitation. For example, analogs such as (5-fluoro-2-methylphenyl)methylamine hydrochloride show improved solubility in ethanol-water mixtures (~50 mg/mL at 25°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and purity?
- Methodological Answer :
- Factorial design : Systematically vary parameters (temperature, solvent ratio, reaction time) to identify optimal conditions. For example, kinetic studies in fluorinated compound synthesis suggest that maintaining temperatures <80°C minimizes decomposition .
- In-line monitoring : Use techniques like FTIR or HPLC to track intermediate formation and adjust reaction progress dynamically.
- Impurity profiling : Compare against known impurities in pharmaceutical standards (e.g., EP/JP monographs) to identify byproducts and refine purification protocols .
Q. What strategies address stability challenges during storage or biological testing?
- Methodological Answer :
- Lyophilization : For long-term storage, lyophilize the hydrochloride salt to prevent hydrolysis of the ester group.
- pH control : Maintain pH 4–6 in aqueous solutions to avoid decomposition of the amine-hydrochloride ion pair.
- Light sensitivity : Store in amber vials if the fluoroisoquinoline core shows UV sensitivity, as observed in analogs like 4-methylisoquinoline-5-sulfonyl chloride hydrochloride .
Q. How does fluorination at the 4-position influence biological activity or target binding?
- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance binding affinity to enzymes/receptors via polar interactions or steric effects. For example:
- Enzyme inhibition : Fluorinated isoquinolines (e.g., kinase inhibitors) show improved selectivity due to fluorine’s ability to occupy hydrophobic pockets.
- Metabolic stability : Fluorine reduces oxidative metabolism, as seen in analogs like 7-fluoro-tetrahydroisoquinoline hydrochlorides, which exhibit longer half-lives in vitro .
Computational modeling (e.g., molecular docking) paired with SAR studies is recommended to validate hypotheses .
Key Considerations for Researchers
- Safety : Handle hydrochloride salts in fume hoods due to potential HCl vapor release during heating .
- Contradictions in Data : Fluorination protocols vary significantly between isoquinoline analogs; validate methods with pilot-scale reactions before scaling up .
- Advanced Tools : Use cheminformatics platforms (e.g., PubChem, EPA DSSTox) to cross-reference spectral data and safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
